N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring, a sulfonyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino acids or amines.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfonyl chlorides.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via nucleophilic substitution reactions, using methoxy-substituted benzene derivatives.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the target molecule, often using coupling agents like carbodiimides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often carried out in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfinyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide
- N-[4-(N,N-diethylsulfamoyl)phenyl]acetamide
- N-[4-(azepan-1-ylsulfonyl)phenyl]-3,4,5-tris(methyloxy)benzamide
Uniqueness
N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical properties and biological activities. Its pyrrolidine ring and methoxyphenyl group contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H29N3O5S |
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Molecular Weight |
471.6 g/mol |
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H29N3O5S/c1-32-21-8-6-7-20(16-21)27-17-18(15-23(27)28)24(29)25-19-9-11-22(12-10-19)33(30,31)26-13-4-2-3-5-14-26/h6-12,16,18H,2-5,13-15,17H2,1H3,(H,25,29) |
InChI Key |
NFAVOZXXJRILGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Origin of Product |
United States |
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